molecular formula C8H13ClO3S B2872504 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride CAS No. 2411266-09-4

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Cat. No.: B2872504
CAS No.: 2411266-09-4
M. Wt: 224.7
InChI Key: BOAOXOSWKKXCGF-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride is an organic compound with the molecular formula C8H13ClO3S. It is characterized by a spirocyclic structure, which includes an oxaspiro ring and a sulfonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride typically involves the reaction of a suitable spirocyclic precursor with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme can be represented as follows:

[ \text{Spirocyclic Precursor} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) at room temperature.

    Reduction Reactions: Conducted using reducing agents such as lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride is primarily based on the reactivity of the sulfonyl chloride group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions. For example, in substitution reactions, the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a new covalent bond.

Comparison with Similar Compounds

    7-Oxaspiro[3.5]nonane-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    7-Oxaspiro[3.5]nonane-2-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

    7-Oxaspiro[3.5]nonane-2-sulfonate ester: Features a sulfonate ester group instead of a sulfonyl chloride group.

Uniqueness: 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride is unique due to its combination of a spirocyclic structure and a highly reactive sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

7-oxaspiro[3.5]nonane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c9-13(10,11)7-5-8(6-7)1-3-12-4-2-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAOXOSWKKXCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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